2-Methoxycyclopentane-1-thiol

Catalog No.
S13581487
CAS No.
M.F
C6H12OS
M. Wt
132.23 g/mol
Availability
In Stock
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2-Methoxycyclopentane-1-thiol

Product Name

2-Methoxycyclopentane-1-thiol

IUPAC Name

2-methoxycyclopentane-1-thiol

Molecular Formula

C6H12OS

Molecular Weight

132.23 g/mol

InChI

InChI=1S/C6H12OS/c1-7-5-3-2-4-6(5)8/h5-6,8H,2-4H2,1H3

InChI Key

DYDCOPIXCAKNTF-UHFFFAOYSA-N

Canonical SMILES

COC1CCCC1S

2-Methoxycyclopentane-1-thiol is an organic compound characterized by a cyclopentane ring substituted with a methoxy group and a thiol group. The presence of the thiol group (-SH) imparts unique chemical properties, making it a valuable compound in organic synthesis and biological applications. The methoxy group contributes to the compound's solubility and reactivity, influencing its interaction with other molecules.

Typical of thiols, including:

  • Nucleophilic Substitution Reactions: The thiol group can act as a nucleophile, attacking electrophilic centers in other molecules, leading to the formation of disulfides or other sulfur-containing compounds.
  • Oxidation Reactions: Thiols can be oxidized to form disulfides or sulfonic acids, which can be utilized in further synthetic pathways.
  • Mechano

The biological activity of 2-Methoxycyclopentane-1-thiol is primarily linked to its role as a thiol compound. Thiols are known for their antioxidant properties, which can protect cells from oxidative stress. Additionally, they play a critical role in redox biology by participating in disulfide bond formation and cleavage, which is essential for protein folding and function .

Research has shown that thiols can also interact with various biomolecules, influencing cellular signaling pathways and potentially exhibiting therapeutic effects against diseases related to oxidative damage .

Several methods exist for synthesizing 2-Methoxycyclopentane-1-thiol:

  • Direct Alkylation: This method involves the reaction of cyclopentanethiol with a suitable alkylating agent (such as methyl iodide) in the presence of a base to introduce the methoxy group.
  • Reduction of Thioesters: Thioesters can be reduced using lithium aluminum hydride or similar reducing agents to yield thiols.
  • Thiol Exchange Reactions: Thiol exchange reactions can also be employed where an existing thiol is reacted with an alkyl halide or sulfonate ester to introduce the methoxy group.

Each method's efficiency may vary based on the specific conditions and reagents used .

2-Methoxycyclopentane-1-thiol has several applications across different fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing various sulfur-containing compounds and pharmaceuticals.
  • Bioconjugation: The compound can be used in bioconjugation reactions due to its reactive thiol group, allowing for the labeling of proteins or other biomolecules.
  • Antioxidant Studies: Its antioxidant properties make it a candidate for research into therapies aimed at combating oxidative stress-related diseases.

Interaction studies involving 2-Methoxycyclopentane-1-thiol often focus on its reactivity with biomolecules. For instance:

  • Disulfide Bond Formation: The ability of 2-Methoxycyclopentane-1-thiol to form disulfide bonds with cysteine residues in proteins has been investigated, revealing insights into protein structure and function .
  • Reactivity with Electrophiles: Studies have shown that this compound reacts readily with various electrophiles, making it useful in designing new therapeutic agents .

Several compounds share structural or functional similarities with 2-Methoxycyclopentane-1-thiol. These include:

Compound NameStructure TypeUnique Features
CyclopentanethiolSimple thiolLacks methoxy group; more reactive due to less steric hindrance.
2-MethylthioethanolAliphatic thiolContains an ethyl chain; used in flavoring agents.
3-Mercaptopropionic acidAliphatic thiolKnown for its role in biochemical pathways; more polar than 2-Methoxycyclopentane-1-thiol.
MethionineAmino acidContains a thioether; plays vital roles in metabolism.

The uniqueness of 2-Methoxycyclopentane-1-thiol lies in its cyclic structure combined with both methoxy and thiol functionalities, which enhances its solubility and reactivity compared to linear thiols.

Molecular Structure Determination

2-Methoxycyclopentane-1-thiol represents a substituted cyclopentane derivative bearing both methoxy and thiol functional groups in adjacent positions [1]. The compound possesses the molecular formula C₆H₁₂OS with a molecular weight of 132.23 grams per mole [1] [2]. The International Union of Pure and Applied Chemistry name is 2-methoxycyclopentane-1-thiol, and it is registered under Chemical Abstracts Service number 1849322-29-7 [1] [2].

The molecular structure can be represented by the simplified molecular-input line-entry system notation COC1CCCC1S, which illustrates the methoxy group attached to carbon-2 and the thiol group positioned at carbon-1 of the cyclopentane ring [1] [2]. The International Chemical Identifier string InChI=1S/C6H12OS/c1-7-5-3-2-4-6(5)8/h5-6,8H,2-4H2,1H3 provides a complete structural description including connectivity and hydrogen positions [1].

PropertyValue
Molecular FormulaC₆H₁₂OS
International Union of Pure and Applied Chemistry Name2-methoxycyclopentane-1-thiol
Chemical Abstracts Service Number1849322-29-7
Molecular Weight (grams per mole)132.23
International Chemical IdentifierInChI=1S/C6H12OS/c1-7-5-3-2-4-6(5)8/h5-6,8H,2-4H2,1H3
International Chemical Identifier KeyDYDCOPIXCAKNTF-UHFFFAOYSA-N
Simplified Molecular-Input Line-Entry SystemCOC1CCCC1S
PubChem Compound Identifier130586824

The fundamental structural framework consists of a five-membered saturated ring system with two distinct heteroatom-containing substituents [1]. The cyclopentane backbone provides the core structural scaffold, while the methoxy group (-OCH₃) and thiol group (-SH) introduce additional conformational complexity through their respective bonding characteristics [3] [4].

Bond length analysis reveals characteristic distances consistent with typical organic compounds containing sulfur and oxygen heteroatoms [3] [5]. The carbon-sulfur bond length in thiol compounds typically measures approximately 1.82 ± 0.02 Ångströms, while the sulfur-hydrogen bond extends to approximately 1.34 ± 0.04 Ångströms [3] [5]. The carbon-oxygen bond within the methoxy group exhibits a length of approximately 1.43 ± 0.02 Ångströms, characteristic of ether linkages [6] [7].

Bond TypeTypical Bond Length (Ångströms)Reference
Carbon-Carbon (cyclopentane ring)1.543 ± 0.018Literature average
Carbon-Sulfur (thiol)1.82 ± 0.02Thiol compounds
Sulfur-Hydrogen (thiol)1.34 ± 0.04Thiol compounds
Carbon-Oxygen (methoxy)1.43 ± 0.02Ether linkages
Oxygen-Carbon (methyl)1.09 ± 0.01Methyl groups

Stereochemical Considerations

The stereochemical analysis of 2-methoxycyclopentane-1-thiol requires consideration of the relative positioning of the methoxy and thiol substituents on the cyclopentane ring [8]. The compound contains two stereogenic centers at carbons 1 and 2, leading to potential stereoisomeric forms depending on the spatial arrangement of the substituents [8].

The carbon-sulfur-hydrogen bond angle in thiol compounds typically measures approximately 96 ± 4 degrees, reflecting the nearly tetrahedral geometry around the sulfur atom [3] [4]. This geometry arises from the sp³ hybridization of sulfur, although the bond angle deviates from the ideal tetrahedral angle due to the larger size of sulfur compared to carbon [3]. The sulfur atom possesses two lone pairs of electrons, which contribute to the bent molecular geometry around the thiol functional group [3] [4].

For the methoxy substituent, the carbon-oxygen-carbon bond angle measures approximately 110.3 ± 2 degrees, characteristic of the bent geometry at the ether oxygen [9] [6]. The hydrogen-carbon-oxygen angles within the methoxy group approximate 107.1 ± 2 degrees, maintaining near-tetrahedral geometry [6]. The oxygen-carbon-hydrogen angles in the methyl portion exhibit standard tetrahedral angles of approximately 109.5 ± 2 degrees [9] [6].

Angle TypeTypical Angle (degrees)Notes
Carbon-Carbon-Carbon (cyclopentane)102-106Non-planar conformations
Carbon-Sulfur-Hydrogen (thiol)96 ± 4sp³ hybridized sulfur
Carbon-Oxygen-Carbon (ether)110.3 ± 2Bent geometry at oxygen
Hydrogen-Carbon-Oxygen (methoxy)107.1 ± 2Tetrahedral geometry
Oxygen-Carbon-Hydrogen (methyl)109.5 ± 2Tetrahedral geometry

The relative stereochemistry between adjacent substituents influences the overall molecular conformation and potential intramolecular interactions [8]. In five-membered ring systems with electronegative substituents, computational studies demonstrate a preference for electronegative groups to adopt pseudo-axial positions, while alkyl groups prefer pseudo-equatorial locations [8]. This preference becomes particularly pronounced in calculations using second-order Møller-Plesset perturbation theory and M06-2X density functional theory methods [8].

The thiol functional group exhibits distinct stereochemical properties compared to hydroxyl groups, primarily due to the larger atomic radius of sulfur [3] [4]. The sulfur-hydrogen bond demonstrates weaker polarity compared to oxygen-hydrogen bonds, resulting from the smaller electronegativity difference between sulfur and hydrogen [3]. This reduced polarity affects intermolecular interactions and conformational preferences within the molecule [3] [10].

Conformational Dynamics of Methoxy-Thiol Systems

The conformational landscape of 2-methoxycyclopentane-1-thiol encompasses both ring puckering motions of the cyclopentane backbone and rotational freedom around the substituent bonds [11] [12] [13]. Five-membered rings undergo characteristic pseudorotation, a low-energy process involving continuous interconversion between different puckered conformations [11] [14] [15].

Cyclopentane rings adopt two primary non-planar conformations: the envelope conformation with symmetry Cs and the half-chair conformation with symmetry C₂ [11] [16] [17]. The envelope conformation features four carbon atoms positioned coplanar with the fifth carbon atom displaced above or below this plane [11] [16]. The half-chair conformation contains three coplanar carbon atoms with the remaining two carbons positioned alternately above and below the reference plane [16] [17].

ConformationRelative Energy (kilocalories per mole)DescriptionSymmetry
Envelope (Cs)0.0 (reference)Four atoms coplanar, one out-of-planePlane of symmetry
Half-chair (C₂)0.5Three atoms coplanar, two alternatingC₂ rotation axis
Planar (D₅h)5.0All atoms coplanar (unstable)High symmetry (theoretical)

The envelope conformation demonstrates greater thermodynamic stability compared to the half-chair form by approximately 0.5 kilocalories per mole [13] [17]. Both non-planar conformations exhibit significantly lower energy than the planar form, which lies approximately 5.0 kilocalories per mole higher in energy due to severe torsional strain from eclipsed hydrogen atoms [17].

Pseudorotation proceeds through a continuous pathway connecting different envelope and half-chair conformations without significant energy barriers [14] [15] [18]. During this process, atoms move along three-dimensional trajectories whose projections onto the mean ring plane trace circular paths [14]. The pseudorotation can be described using two parameters: the pucker phase P, indicating which atoms are displaced from the ring plane, and the pucker amplitude τmax, describing the extent of out-of-plane displacement [15].

The presence of methoxy and thiol substituents introduces additional conformational complexity through rotational degrees of freedom around the carbon-oxygen and carbon-sulfur bonds [19] [20]. The methoxy group orientation relative to the ring plane influences electronic delocalization and steric interactions [19] [20]. Computational studies on similar methoxy-containing systems demonstrate that methoxy group conformation affects redox properties and electronic structure [19] [20].

The thiol group exhibits conformational preferences influenced by intramolecular interactions and steric effects [21] [10]. Thiol-aromatic interactions, characterized by favorable molecular orbital interactions between sulfur-hydrogen σ* acceptor orbitals and aromatic π donor orbitals, can stabilize specific conformations in suitable molecular environments [21] [10]. The sulfur-hydrogen bond demonstrates characteristic stretching frequencies that vary with conformation and intermolecular interactions [21].

Ring puckering amplitudes in cyclopentane derivatives typically range from 20 to 45 degrees depending on substituent effects and environmental factors [18] [22]. The puckering motion occurs on timescales accessible to vibrational spectroscopy, with characteristic frequencies in the far-infrared region [18]. High-resolution infrared studies reveal complex coupling between ring puckering modes and other vibrational motions, particularly carbon-hydrogen stretching and scissoring vibrations [18].

The synthesis of 2-methoxycyclopentane-1-thiol presents significant challenges due to the presence of two distinct functional groups and the requirement for stereoselective cyclopentane formation. This section provides a comprehensive analysis of the key synthetic approaches, organized by the primary methodological strategies.

Cyclopentane Ring Formation Strategies

The construction of the cyclopentane core represents the most critical synthetic challenge, as five-membered rings require specialized approaches to overcome inherent thermodynamic and kinetic barriers [1] [2].

Radical Cyclization Approaches

Five-membered ring formation via radical cyclization typically proceeds through the thermodynamically disfavored 5-endo-trig pathway, which violates Baldwin's rules [1] [2]. Recent advances have demonstrated that specific promoting strategies can accelerate these cyclizations to synthetically useful rates. The polar effect, where electron-withdrawing groups adjacent to the radical center facilitate cyclization, represents one approach to overcoming the kinetic barriers [1]. Geometrical constraints imposed by rigid molecular frameworks can also promote cyclization by reducing the entropic penalty associated with ring closure [2].

The use of persistent radical effects has emerged as another strategy, where the reversible formation of stable radical intermediates drives the cyclization equilibrium toward the desired five-membered ring products [1]. These approaches typically yield moderate to good selectivities (50-80% yield) but require careful optimization of reaction conditions to prevent competing side reactions [2].

Rhodium-Catalyzed Carbene Insertion Strategies

Rhodium-catalyzed reactions of vinyldiazoacetates with substituted alcohols provide highly stereoselective access to cyclopentanes bearing multiple stereogenic centers [3] [4]. These transformations proceed through carbene-initiated domino sequences consisting of five distinct mechanistic steps: rhodium-bound oxonium ylide formation, [5] [6]-sigmatropic rearrangement, oxy-Cope rearrangement, enol-keto tautomerization, and intramolecular carbonyl ene reaction [3] [7].

The stereochemical outcome of these reactions is exceptional, with reported selectivities exceeding 99% enantiomeric excess and diastereomeric ratios greater than 97:3 [3] [4]. The oxy-Cope rearrangement step typically serves as the rate-determining step, and careful control of the chair transition states in this rearrangement is crucial for achieving high stereoselectivity [7]. The use of geminal disubstitution at strategic positions can maximize chair selectivity and minimize the formation of undesired isomers [7].

Intramolecular Alkylation Methods

Scandium(III)-catalyzed intramolecular alpha-tert-alkylation of unsaturated beta-ketoesters provides access to highly functionalized cyclopentanes [8]. This methodology operates under mild reaction conditions and demonstrates broad functional group tolerance, making it particularly suitable for complex molecule synthesis [8]. The Lewis acid catalysis facilitates enolate formation and subsequent intramolecular alkylation, typically proceeding with good to excellent stereoselectivity (75-90% yield) [8].

The use of molybdenum-catalyzed asymmetric alkylation reactions can establish the first stereocenter, while copper-catalyzed intramolecular cyclopropanation can set additional stereocenters [9]. These sequential transformations allow for the construction of highly substituted cyclopentane derivatives with precise stereochemical control [9].

Ring-Closing Metathesis Approaches

Ring-closing metathesis using Grubbs catalysts provides a convergent approach to cyclopentene formation, though subsequent functionalization is required to install the target substituents [10] [11]. The metathesis approach can lead to unexpected oxidation products, particularly when electron-withdrawing groups are present on the substrates [10]. Cyclohexene derivatives can also undergo oxidation to the corresponding cyclohexenones under metathesis conditions [10].

Thiol Group Introduction Techniques

The introduction of thiol functionality requires careful consideration of the nucleophilic and oxidation-sensitive nature of sulfur compounds [6] [12] [13].

Nucleophilic Substitution Strategies

Direct nucleophilic substitution using hydrosulfide anion (HS⁻) with alkyl halides represents the most straightforward approach to thiol formation [14]. Primary alkyl halides undergo clean SN2 displacement with sodium hydrosulfide to provide the corresponding thiols in good yields [14]. However, this method suffers from competing reactions where the thiol product can undergo secondary nucleophilic substitution with excess alkyl halide to generate sulfide byproducts [14].

The use of thiourea as a masked thiol nucleophile overcomes many limitations of direct hydrosulfide substitution [13] [14]. The reaction proceeds through formation of an alkyl isothiouronium salt intermediate, which undergoes base-catalyzed hydrolysis to yield the target thiol [13] [14]. This two-step protocol typically provides higher yields (70-90%) and greater functional group tolerance compared to direct methods [13].

Thioester Reduction Methods

Reduction of thioesters represents a powerful and selective method for thiol formation [15] [16] [17]. The Fukuyama reduction employs silyl hydrides (typically triethylsilane) in the presence of catalytic palladium to achieve selective reduction of thioesters to aldehydes [16]. However, modification of these conditions can achieve complete four-electron reduction to provide both alcohols and thiols [15].

Ruthenium-catalyzed hydrogenation of thioesters using hydrogen gas provides a waste-free alternative to stoichiometric reducing agents [15]. An acridine-based ruthenium complex efficiently catalyzes the complete hydrogenation of various thioesters to the corresponding alcohols and thiols with excellent tolerance for amide, ester, and carboxylic acid functional groups [15]. Thiocarbamates and thioamides also undergo hydrogenation under similar conditions [15].

Transition Metal-Catalyzed Coupling Approaches

Palladium-catalyzed cross-coupling of thiols with aromatic electrophiles provides a reliable method for carbon-sulfur bond formation, though the strong coordination of thiols and thiolates to transition metals can lead to catalyst deactivation [18] [19] [20]. Buchwald-Hartwig conditions using palladium catalysis with appropriate phosphine ligands have proven effective for aryl thioether synthesis [18] [21].

Recent advances have demonstrated that monophosphine ligands can be more effective than traditional chelating bisphosphine ligands for palladium-catalyzed carbon-sulfur coupling reactions [20]. These systems allow for room-temperature operation with soluble bases and exhibit tolerance for base-sensitive substrates [20]. The use of triethylamine as base in tert-butanol solvent provides mild conditions suitable for a wide range of functional groups [20].

Copper-catalyzed coupling reactions offer an alternative to palladium systems, with recent reports demonstrating efficient coupling of thiophenols with aryl iodides under ligand-free conditions [22]. The strong coordination of thiolate to copper generates catalytically competent intermediates that facilitate the carbon-sulfur bond-forming process [22].

Methoxy Functionalization Approaches

The introduction of methoxy groups typically employs well-established alkylation chemistry, though timing and compatibility considerations are crucial [23] [24] [25] [26].

Williamson Ether Synthesis Applications

The Williamson ether synthesis remains the most reliable method for methoxy group installation [24] [25] [26]. This approach involves the reaction of an alkoxide ion with a primary alkyl halide via an SN2 mechanism [26]. For methoxy group installation, sodium methoxide serves as the nucleophile, while methyl iodide or methyl bromide function as the electrophile [24] [25].

The success of Williamson ether synthesis depends critically on the use of primary alkyl halides to avoid competing elimination reactions [26]. Secondary and tertiary alkyl halides generally prefer elimination pathways, making them unsuitable substrates for this transformation [26]. The reaction typically requires strong bases such as sodium hydride and aprotic solvents to maximize nucleophilicity and minimize side reactions [26].

Direct Methylation Strategies

Direct methylation of alcohols using methyl iodide in the presence of strong bases provides an alternative to the traditional Williamson synthesis . This approach can be particularly useful when the alcohol is already present in the target molecule, avoiding the need for separate alkoxide preparation . Potassium carbonate or sodium hydride in dimethylformamide or dimethyl sulfoxide typically provide optimal conditions for these transformations .

Metal-Catalyzed Methoxylation

Transition metal-catalyzed methoxylation reactions have emerged as alternatives to classical alkylation chemistry, particularly for aromatic substrates [23]. Palladium-catalyzed methoxylation of aryl halides using methanol as the methoxy source provides atom-economical access to methyl aryl ethers [23]. Copper-catalyzed systems using methanol and appropriate ligands can also achieve methoxylation under mild conditions [23].

Stereoselective Synthesis Challenges

The stereoselective synthesis of 2-methoxycyclopentane-1-thiol requires careful consideration of the relative stereochemistry between the methoxy and thiol substituents [3] [4] [7].

Controlling Relative Stereochemistry

The establishment of correct relative stereochemistry represents a fundamental challenge in cyclopentane synthesis due to the conformational flexibility of five-membered rings [3] [7]. Rhodium-catalyzed domino sequences provide exceptional stereocontrol through careful management of multiple stereo-defining steps [3] [7]. The [5] [6]-sigmatropic rearrangement, oxy-Cope rearrangement, and intramolecular ene reaction each contribute to the overall stereochemical outcome [7].

Chair-like transition states in the oxy-Cope rearrangement generally provide better stereoselectivity than boat-like alternatives [7]. The use of substrates bearing geminal disubstitution can enforce chair selectivity and minimize the formation of undesired isomers [7]. A-1,3 strain effects in both the sigmatropic rearrangement and ene reaction steps further contribute to stereochemical control [7].

Asymmetric Induction Strategies

Asymmetric induction can be achieved through chiral auxiliaries, chiral catalysts, or substrate-controlled approaches [4] [28] [29]. Chiral rhodium catalysts provide excellent enantioselective control in carbene-initiated domino sequences, with reported enantiomeric excesses exceeding 99% [4] [7]. The choice of chiral ligand and reaction conditions critically influences the stereochemical outcome [4].

Organocatalytic approaches using chiral amines or phosphoric acids can provide alternative methods for asymmetric cyclopentane synthesis [28]. Triple Michael domino reactions catalyzed by chiral organocatalysts can form multiple carbon-carbon bonds and establish six stereocenters, including quaternary centers, in a single transformation [28].

Substrate-Controlled Selectivity

The inherent stereochemical preferences of cyclopentane precursors can be exploited to achieve selective synthesis without external chiral elements [30] [29]. Chiral bicyclic lactams provide effective platforms for controlling stereochemistry in cyclopentane formation [30]. The use of pre-existing stereogenic centers to direct subsequent transformations represents a powerful strategy for complex cyclopentane synthesis [30].

Ring-opening reactions of chiral sulfates can provide stereocontrolled access to 1,2-disubstituted cyclopentanes with defined stereochemistry [30]. These approaches require careful substrate design but can provide exceptional levels of stereocontrol when properly executed [30].

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

132.06088618 g/mol

Monoisotopic Mass

132.06088618 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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